molecular formula C10H10N2O B13853800 4-(5-methyl-1H-imidazol-2-yl)phenol

4-(5-methyl-1H-imidazol-2-yl)phenol

Cat. No.: B13853800
M. Wt: 174.20 g/mol
InChI Key: XXYIEINHVTWJRP-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-imidazol-2-yl)phenol is a compound that features a phenol group attached to an imidazole ring, which is further substituted with a methyl group. This compound is part of the imidazole family, known for its diverse chemical and biological properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agrochemicals, and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil, salicylaldehyde, p-methoxyaniline, and ammonium acetate in glacial acetic acid . Another approach includes the use of potassium hydroxide and ethanol in an ice bath .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(5-Methyl-1H-imidazol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. This compound may inhibit or activate pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Uniqueness

4-(5-Methyl-1H-imidazol-2-yl)phenol is unique due to the presence of a methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability, solubility, or interaction with specific molecular targets compared to other imidazole derivatives .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(5-methyl-1H-imidazol-2-yl)phenol

InChI

InChI=1S/C10H10N2O/c1-7-6-11-10(12-7)8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,11,12)

InChI Key

XXYIEINHVTWJRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)O

Origin of Product

United States

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